Journal Name:Proceedings of the National Academy of Sciences, India Section A: Physical Sciences
Journal ISSN:
IF:0
Journal Website:
Year of Origin:0
Publisher:
Number of Articles Per Year:0
Publishing Cycle:
OA or Not:Not
Proceedings of the National Academy of Sciences, India Section A: Physical Sciences ( IF 0 ) Pub Date: 2021-05-03 , DOI:
10.1186/s40486-021-00131-6
Nanotechnology holds an emerging domain of medical science as it can be utilized virtually in all areas. Phyto-constituents are valuable and encouraging candidates for synthesizing green silver nanoparticles (AgNPs) which possess great potentials toward chronic diseases. This review gives an overview of the Green approach of AgNPs synthesis and its characterization. The present review further explores the potentials of Phyto-based AgNPs toward anticancer and antiviral activity including its probable mechanism of action. Green synthesized AgNPs prepared by numerous medicinal plants extract are critically reviewed for cancer and viral infection. Thus, this article mainly highlights green synthesized Phyto-based AgNPs with their potential applications for cancer and viral infection including mechanism of action and therapeutic future prospective in a single window.
Proceedings of the National Academy of Sciences, India Section A: Physical Sciences ( IF 0 ) Pub Date: 2021-10-25 , DOI:
10.1186/s40486-021-00132-5
Thickness-controlled transparent conducting films (TCFs) were fabricated by transfer printing a 100 nm thick Cu micromesh structure onto poly(vinyl alcohol) (PVA) substrates of different thicknesses (~ 50, ~ 80, and ~ 120 μm) to develop a lightweight transparent wearable heater with short response time. The Cu mesh-based TCF fabricated on a ~ 50 µm thick PVA substrate exhibited excellent optical and electrical properties with a light transmittance of 86.7% at 550 nm, sheet resistance of ~ 10.8 Ω/sq, and figure-of-merit of approximately 236, which are comparable to commercial indium tin oxide film-based transparent conductors. The remarkable flexibility of the Cu mesh-based TCF was demonstrated through cyclic mechanical bending tests. In addition, the Cu mesh-based TCF with ~ 50 μm thick PVA substrate demonstrated a fast Joule heating performance with a thermal response time of ~ 18.0 s and a ramping rate of ~ 3.0 ℃/s under a driving voltage of 2.5 V. Lastly, the reliable response and recovery characteristics of the Cu mesh/PVA film-based transparent heater were confirmed through the cyclic power test. We believe that the results of this study is useful in the development of flexible transparent heaters, including lightweight deicing/defogging films, wearable sensors/actuators, and medical thermotherapy pads.
Proceedings of the National Academy of Sciences, India Section A: Physical Sciences ( IF 0 ) Pub Date: 2022-06-10 , DOI:
10.1186/s40486-022-00149-4
Precise sensing of pressure is essential for various mechanical and electrical systems. The recent emergence of flexible pressure sensors has enabled novel applications, such as human–machine interfaces, soft robotics, and wearable devices. Specifically, the piezoresistive sensing scheme is widely adapted for flexible pressure sensors as it is simple and exhibits outstanding measurement sensitivity and stability. The sensing properties of piezoresistive pressure sensors mainly depends on the materials and contact morphologies at the interface. This paper proposes a flexible pressure sensor based on multi-height microstructures in which the measurement sensitivity and detection range are tunable. Such tunability is due to the sequential contact of micropyramids with different heights. The multi-height micropyramid structured PDMS layer with stamp-coated multi-walled carbon nanotubes (MWCNTs) acts as a conductive active layer and a gold interdigitated electrode (IDE) patterned polyimide (PI) layer works as the bottom electrode. The fabricated sensor exhibits a sensitivity of 0.19 kPa−1, a fast response speed of 20 ms, and a detection range of up to 100 kPa. The sensor is applied to a robotic gripper for object recognition and integrated into a shoe to track walking motions.
Proceedings of the National Academy of Sciences, India Section A: Physical Sciences ( IF 0 ) Pub Date: 2020-10-07 , DOI:
10.1186/s40486-020-00120-1
A comparative study of elastic properties and mode I fracture energy has been presented between conventional carbon fibre (CF)/epoxy and advanced carbon nanotube (CNT)/epoxy laminated composite materials. The volume fraction of CNT fibres has been considered as 15%, 30%, and 60% whereas; the volume fraction of CF has been kept constant at 60%. Three stacking sequences of the laminates viz.[0/0/0/0], [0/90/0/90] and [0/30/–30/90] have been considered in the present analysis. Periodic microstructure model has been used to calculate the elastic properties of the laminated composites. It has been observed analytically that the addition of only 15% CNT in epoxy will give almost the same value of longitudinal Young’s modulus as compared to the addition of 60% CF in epoxy. Finite element (FE) analysis of double cantilever beam specimens made from laminated composite has also been performed. It has been observed from FE analysis that the addition of 15% CNT in epoxy will also give almost the same value of mode I fracture energy as compared to the addition of 60% CF in epoxy. The value of mode I fracture energy for [0/0/0/0] laminated composite is two times higher than the other two types of laminated composites.
Proceedings of the National Academy of Sciences, India Section A: Physical Sciences ( IF 0 ) Pub Date: 2021-11-15 , DOI:
10.1186/s40486-021-00139-y
Conventional pain assessment methods such as patients’ self-reporting restrict the possibility of easy pain monitoring while pain serves as an important role in clinical practice. Here we report a pain assessment method via 3D face reading camera assisted by dot pattern illumination. The face reading camera module (FRCM) consists of a stereo camera and a dot projector, which allow the quantitative measurement of facial expression changes without human subjective judgement. The rotational offset microlens arrays (roMLAs) in the dot projector form a uniform dense dot pattern on a human face. The dot projection facilitates evaluating three-dimensional change of facial expression by improving 3D reconstruction results of non-textured facial surfaces. In addition, the FRCM provides consistent pain rating from 3D data, regardless of head movement. This pain assessment method can provide a new guideline for precise, real-time, and continuous pain monitoring.
Proceedings of the National Academy of Sciences, India Section A: Physical Sciences ( IF 0 ) Pub Date: 2021-01-04 , DOI:
10.1186/s40486-020-00128-7
The present research work reports on the fabrication of ultraviolet (UV) photodetectors using bismuth ferrite (BiFeO3, BFO) thin films with varying thickness. Using the spray pyrolysis technique, BFO thin films were deposited on the glass substrate at 673 K. The deposited BFO thin films were characterized by Raman and FTIR spectroscopic analysis. The morphological analysis reveals uniform grain distribution for the prepared BFO samples. The optical analysis reveals that transmittance value decreases upon an increase in the thickness of BFO thin films and the calculated optical band gap value lies between 2.0 to 2.3 eV. The varying thickness of the BFO active layer was stacked between ITO and Al electrodes and the current–voltage (I–V) characteristics of the fabricated ITO/BFO/Al devices were studied under dark and UV illumination (λ = 365 nm). It was observed that BFO with an optimum thickness (365 nm) exhibits higher photoresponsivity of 110 mA/W with an external quantum efficiency (EQE) of 37.30%. The impact of different thickness of the BFO active layer, the role of adsorption and desorption of oxygen (O2) molecules upon the surface of BFO layers towards UV photoresponse characteristics were investigated.
Proceedings of the National Academy of Sciences, India Section A: Physical Sciences ( IF 0 ) Pub Date: 2020-11-13 , DOI:
10.1186/s40486-020-00123-y
The extraordinary enhancement in heat transfer efficiency of nanofluids at extremely low volume fractions has attracted a lot of attention in identifying the governing mechanisms. The nanoscale effects, Brownian motion (random motion of particles inside the base fluid) and thermophoresis (diffusion of particles due to temperature gradient) are found to be important slip mechanisms in nanofluids. Based on these findings, a set of partial differential equations for conservation laws for nanofluids was formed. Since then, a large number of mathematical studies on convective heat transfer in nanofluids became feasible. The present paper summarizes the studies pertaining to instability of a horizontal nanofluid layer under the impact of various parameters such as rotation, magnetic field, Hall currents and LTNE effects in both porous and non-porous medium. Initially, investigations were made using the model considering fixed initial and boundary conditions on the layer, gradually the model was revised in the light of more practical boundary conditions and recently it has been modified to get new and more interesting results. The exhaustive analysis of instability problems is presented in the paper and prospects for future research are also identified.
Proceedings of the National Academy of Sciences, India Section A: Physical Sciences ( IF 0 ) Pub Date: 2020-05-30 , DOI:
10.1186/s40486-020-00111-2
Conventional 3D printing methods require the addition of a supporting layer in order to accurately and reliably fabricate the desired final product. However, the use of supporting material is not economically viable, and during the process of removing the supporting material, the shape or the properties of the final product may be distorted. In our previous work, we proposed and demonstrated the concept of a new 3D printing method that utilizes the in situ light as a guide for the fabrication of freestanding overhanging structures without the need for supporting material. In this study, the influence of the light intensity on the diameter of the structure and the thickness of the layer produced per droplet is analyzed in order to identify the geometric range of structures that can be fabricated by the new 3D printing method. As the intensity of the light increased, the diameter of the structure also increased and the thickness of the layer per droplet decreased. This result is determined by a combination of factors; (1) the rebound motion of the photocurable droplet and (2) the surface area of the structure that needs to be covered.
Proceedings of the National Academy of Sciences, India Section A: Physical Sciences ( IF 0 ) Pub Date: 2023-05-08 , DOI:
10.1186/s40486-023-00167-w
Soft robotics enables various applications in certain environments where conventional rigid robotics cannot deliver the same performance due to their form factor and stiffness. Animals use their soft external organs to carry out activities in response to challenging natural environments efficiently. The objective of soft robots is to provide biologically inspired abilities and enable adaptable and flexible interactions with complex objects and surroundings. Recent advances in stimuli-responsive soft robot technology have heavily used polymer-based multifunctional materials. Soft robots with incredibly sophisticated multi-mechanical, electrical, or optical capabilities have demonstrated the ability to modify their shape intelligently in response to external stimuli, such as light, electricity, thermal gradient, and magnetic fields. This short review covers recent advances in scientific techniques for incorporating multifunctional polymeric materials into stimuli-responsive bioinspired soft robots and their applications. We also discuss how biological inspiration and environmental effects can provide a viable viewpoint for bioinspired design in the innovative field of soft robotics. Lastly, we highlight the future outlooks and prospects for soft, stimuli-responsive, bio-inspired robots.
Proceedings of the National Academy of Sciences, India Section A: Physical Sciences ( IF 0 ) Pub Date: 2022-06-06 , DOI:
10.1186/s40486-022-00148-5
We propose a scheme to establish a surrogate model for optimizing the annealing duration of the self-assembled membrane-cavity structures from hole patterned silicon wafers. Although it has been reported that the design space of post-annealing shape can be extended by increasing the dimensions of hole arrays, the annealing duration for large hole arrays has not been well examined. A two-dimensional axisymmetric phase-field model in commercial FEM software is employed to establish the surrogate model with respect to three variables (i.e., radius, aspect ratio (AR), and normalized spacing). The established surrogate model based on the neural network indicates that the hole radius dominantly affects annealing duration and the temperature elevation (i.e., acceleration of diffusion speed) is necessary to achieve the practical annealing duration when the hole radius is larger than 1 μm.
Supplementary Information
Self Citation Rate | H-index | SCI Inclusion Status | PubMed Central (PML) |
---|---|---|---|
0 | Not |